molecular formula C5H7ClF2O3S B2398680 2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride CAS No. 1989659-89-3

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride

Cat. No.: B2398680
CAS No.: 1989659-89-3
M. Wt: 220.61
InChI Key: CEQQHLJXVOBCPP-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a difluorocyclopropoxy group attached to an ethane-1-sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2,2-difluorocyclopropanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the reactive intermediates and by-products generated during the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Bases: Triethylamine and sodium hydroxide are often employed to facilitate reactions and neutralize by-products.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

Scientific Research Applications

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive compounds.

    Material Science: Utilized in the preparation of advanced materials with specific properties.

    Chemical Biology: Applied in the study of biological processes and the development of chemical probes

Mechanism of Action

The mechanism of action of 2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction. For instance, in medicinal chemistry, the compound may interact with biological targets to modulate specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl fluoride: Similar structure but with a fluoride group instead of chloride.

    2-(2,2-Difluorocyclopropyl)ethane-1-sulfonyl chloride: Similar structure with a cyclopropyl group instead of cyclopropoxy.

Uniqueness

2-(2,2-Difluorocyclopropoxy)ethane-1-sulfonyl chloride is unique due to its specific reactivity and the presence of both difluorocyclopropoxy and sulfonyl chloride groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in synthesis and research.

Properties

IUPAC Name

2-(2,2-difluorocyclopropyl)oxyethanesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClF2O3S/c6-12(9,10)2-1-11-4-3-5(4,7)8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQQHLJXVOBCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)OCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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